molecular formula C13H20N2O3Si B13834734 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl- CAS No. 36350-95-5

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl-

Cat. No.: B13834734
CAS No.: 36350-95-5
M. Wt: 280.39 g/mol
InChI Key: YGHSPISFNKUQEY-UHFFFAOYSA-N
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Description

N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine, also known as phenylsilatrane, is a tricyclic organosilicon compound. This compound is characterized by its unique structure, which includes a silicon atom bonded to a nitrogen atom and three oxygen atoms, forming a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine typically involves the reaction of tris(2-hydroxyethyl)amine with phenyltrichlorosilane. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired silatrane structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality phenylsilatrane .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The presence of the phenyl group enhances its ability to participate in π-π interactions, further influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[33The phenyl group allows for π-π interactions, making it more versatile in various chemical and biological contexts compared to its analogs .

Properties

CAS No.

36350-95-5

Molecular Formula

C13H20N2O3Si

Molecular Weight

280.39 g/mol

IUPAC Name

N-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)aniline

InChI

InChI=1S/C13H20N2O3Si/c1-2-4-13(5-3-1)14-12-19-16-9-6-15(7-10-17-19)8-11-18-19/h1-5,14H,6-12H2

InChI Key

YGHSPISFNKUQEY-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CNC3=CC=CC=C3

Origin of Product

United States

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